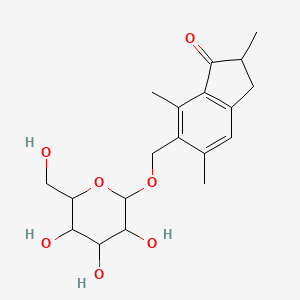
Norpterosin B glucoside
Vue d'ensemble
Description
Norpterosin B glucoside is a natural product primarily used in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular formula of C19H26O7 and a molecular weight of 366.41 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norpterosin B glucoside typically involves multiple steps, including the glycosylation of Norpterosin B. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the glucose moiety to the Norpterosin B molecule. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to maintain high purity and yield. The process involves the extraction of Norpterosin B from natural sources, followed by its glycosylation using enzymatic or chemical methods. The final product is then purified through various chromatographic techniques to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Norpterosin B glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Norpterosin B glucoside has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Mécanisme D'action
The mechanism of action of Norpterosin B glucoside involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of β-glucosidase, an enzyme responsible for hydrolyzing glycosidic bonds. This inhibition leads to the accumulation of glycosides, which can have various biological effects . The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .
Comparaison Avec Des Composés Similaires
Cyanidin-3-glucoside: A natural anthocyanin with antioxidant properties.
Delphinidin-3-glucoside: Another anthocyanin known for its anti-inflammatory effects.
O-glycosides: A broad class of compounds with glycosidic bonds, used in various therapeutic applications.
Uniqueness: Norpterosin B glucoside is unique due to its specific structure and bioactivity. Unlike other glycosides, it has a distinct molecular arrangement that allows it to interact with β-glucosidase effectively. This specificity makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWTCXDLMRZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)
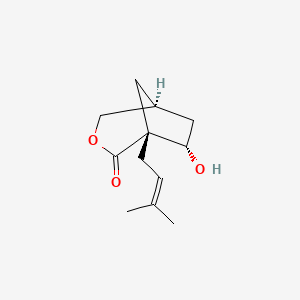
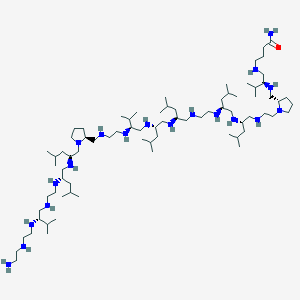
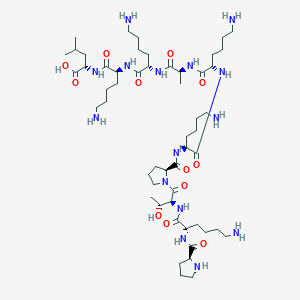
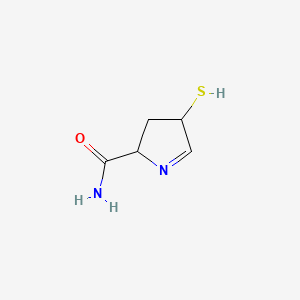
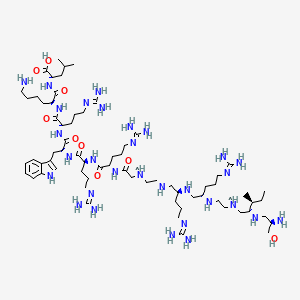
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)


![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
